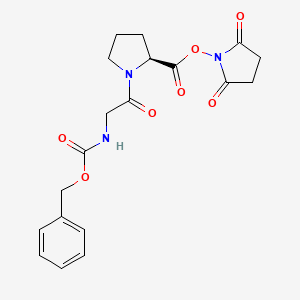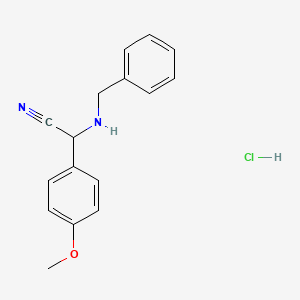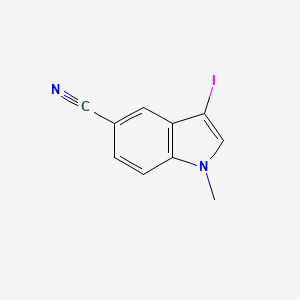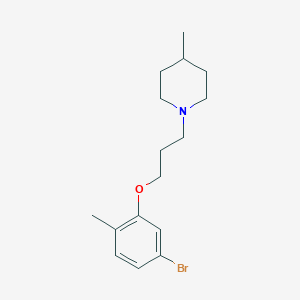
Z-Gly-pro-osu
Vue d'ensemble
Description
Z-Gly-Pro-OSu is a peptide compound . It is also known as Z-glycine N-succinimidyl ester . The empirical formula of Z-Gly-Pro-OSu is C19H21N3O7 , and it has a molecular weight of 403.39 .
Synthesis Analysis
Z-Gly-Pro-OSu is frequently used as a protecting group for amines, where the Z-Gly-Pro-OSu group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Molecular Structure Analysis
The molecular structure of Z-Gly-Pro-OSu is represented by the SMILES stringO=C (N1CCC [C@H]1C (ON2C (CCC2=O)=O)=O)CNC (OCC3=CC=CC=C3)=O . The empirical formula is C19H21N3O7 . Physical And Chemical Properties Analysis
Z-Gly-Pro-OSu is a white powder . It has a molecular weight of 403.39 . The storage temperature is between 2-8°C .Applications De Recherche Scientifique
Enzymology and Biochemistry
Z-Gly-pro-osu: is utilized in enzymatic assays to study the activity of C-terminal peptidyl-L-proline hydrolases . These enzymes, found in organisms like Aspergillus saitoi, play a crucial role in hydrolyzing C-terminal peptidyl-L-proline bonds, which is essential for understanding the metabolism of proline-rich peptides .
Celiac Disease Research
In the context of celiac disease, Z-Gly-pro-osu serves as a substrate for prolyl endopeptidases (PEP) . These enzymes are capable of degrading gluten immunogenic peptides, which are resistant to digestion and trigger immune responses in genetically predisposed individuals. The study of PEP activity using Z-Gly-pro-osu could lead to new therapeutic approaches for celiac disease .
Food Science and Technology
The application of Z-Gly-pro-osu extends to food science, where it’s used to investigate enzymes that can detoxify gluten in food products. This has significant implications for developing gluten-free foods and improving the quality of life for individuals with gluten intolerance or celiac disease .
Microbial Enzyme Research
Z-Gly-pro-osu: is instrumental in identifying and characterizing new microbial enzymes with gluten-degrading capabilities. By serving as a substrate for these enzymes, it aids in the discovery of potential applications in food processing and pharmaceuticals .
Plant Biochemistry
In plant biochemistry, Z-Gly-pro-osu is used to study post-proline cleaving enzymes (PPCEs). These enzymes are similar to mammalian and microbial PEPs and have significant roles in plant metabolism and response to environmental stress .
Safety And Hazards
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O7/c23-15-8-9-16(24)22(15)29-18(26)14-7-4-10-21(14)17(25)11-20-19(27)28-12-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,20,27)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEIDHODHKSHNL-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Gly-pro-osu | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-2,6-difluorobenzamide](/img/structure/B1446111.png)

![6-Fluorospiro[chroman-2,4'-piperidine]-HCl](/img/structure/B1446114.png)


